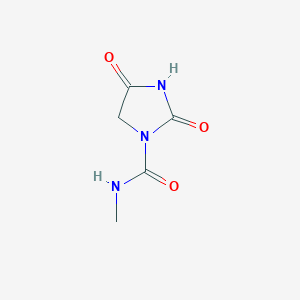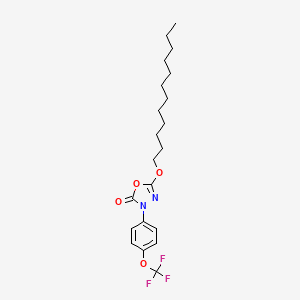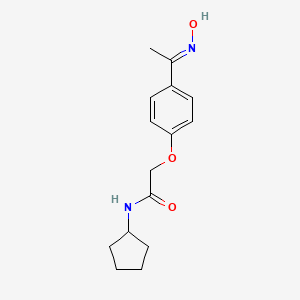
Acetamide, N-cyclopentyl-2-(4-(1-(hydroxyimino)ethyl)phenoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-cyclopentyl-2-(4-(1-(hydroxyimino)ethyl)phenoxy)-: is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of an acetamide group, a cyclopentyl ring, and a phenoxy group with a hydroxyimino substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-cyclopentyl-2-(4-(1-(hydroxyimino)ethyl)phenoxy)- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phenoxy Intermediate: The synthesis begins with the preparation of the phenoxy intermediate by reacting a suitable phenol derivative with an appropriate halogenating agent under controlled conditions.
Introduction of the Hydroxyimino Group: The phenoxy intermediate is then subjected to a reaction with a suitable oxime reagent to introduce the hydroxyimino group.
Cyclopentylation: The resulting compound is further reacted with a cyclopentylating agent to introduce the cyclopentyl ring.
Acetamidation: Finally, the compound undergoes acetamidation to form the desired Acetamide, N-cyclopentyl-2-(4-(1-(hydroxyimino)ethyl)phenoxy)-.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, high-throughput screening, and process optimization to scale up the production efficiently.
化学反応の分析
Types of Reactions
Acetamide, N-cyclopentyl-2-(4-(1-(hydroxyimino)ethyl)phenoxy)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives.
科学的研究の応用
Acetamide, N-cyclopentyl-2-(4-(1-(hydroxyimino)ethyl)phenoxy)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Acetamide, N-cyclopentyl-2-(4-(1-(hydroxyimino)ethyl)phenoxy)- involves its interaction with specific molecular targets and pathways. The hydroxyimino group is known to interact with enzymes and receptors, modulating their activity. The compound’s unique structure allows it to bind to specific sites, leading to various biological effects. Further research is needed to fully elucidate the detailed mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
Acetamide, N-cyclopentyl-2-(4-(1-(hydroxyimino)ethyl)phenoxy)-: shares similarities with other acetamide derivatives and phenoxy compounds.
N-cyclopentyl-2-{4-[1-(hydroxyimino)ethyl]phenoxy}acetamide: is a closely related compound with similar structural features.
Uniqueness
The uniqueness of Acetamide, N-cyclopentyl-2-(4-(1-(hydroxyimino)ethyl)phenoxy)- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
特性
CAS番号 |
51828-66-1 |
|---|---|
分子式 |
C15H20N2O3 |
分子量 |
276.33 g/mol |
IUPAC名 |
N-cyclopentyl-2-[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenoxy]acetamide |
InChI |
InChI=1S/C15H20N2O3/c1-11(17-19)12-6-8-14(9-7-12)20-10-15(18)16-13-4-2-3-5-13/h6-9,13,19H,2-5,10H2,1H3,(H,16,18)/b17-11+ |
InChIキー |
HPIBZQTVUVRUDV-GZTJUZNOSA-N |
異性体SMILES |
C/C(=N\O)/C1=CC=C(C=C1)OCC(=O)NC2CCCC2 |
正規SMILES |
CC(=NO)C1=CC=C(C=C1)OCC(=O)NC2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


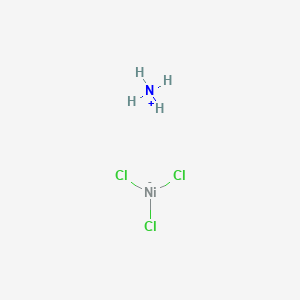
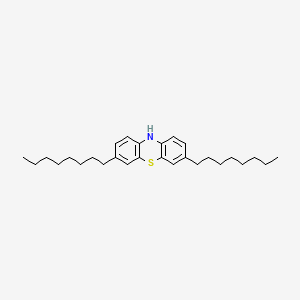

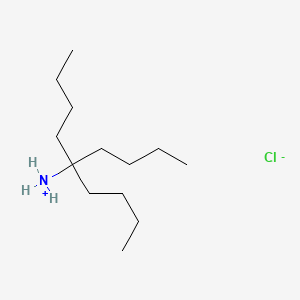



![1-Propanaminium, 3,3'-[1,6-hexanediylbis(oxy)]bis[2-hydroxy-N,N,N-trimethyl-, dichloride](/img/structure/B13760653.png)
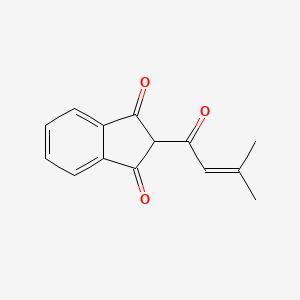
![1-[2-[[(4-Propoxyphenyl)amino]carbonyloxy]ethyl]piperidine](/img/structure/B13760658.png)
